![molecular formula C18H22N4O B12532512 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675122-96-0](/img/structure/B12532512.png)
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Vorbereitungsmethoden
The synthesis of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These methods allow for the formation of the compound with high yields and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling of the pyridinyl groups with the butanol backbone.
Analyse Chemischer Reaktionen
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinyl and imine groups .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and as a ligand in coordination chemistry. In medicine, it may be explored for its potential therapeutic properties, although more research is needed to fully understand its effects. Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridinyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- include other pyridinyl-substituted butanols and imine-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives are similar in structure but have different electronic properties and reactivity due to the presence of additional aromatic rings .
Eigenschaften
CAS-Nummer |
675122-96-0 |
|---|---|
Molekularformel |
C18H22N4O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,4-bis(1-pyridin-2-ylethylideneamino)butan-2-ol |
InChI |
InChI=1S/C18H22N4O/c1-14(17-7-3-5-10-20-17)19-12-9-16(23)13-22-15(2)18-8-4-6-11-21-18/h3-8,10-11,16,23H,9,12-13H2,1-2H3 |
InChI-Schlüssel |
IZJQBUQAJGXXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCC(CN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


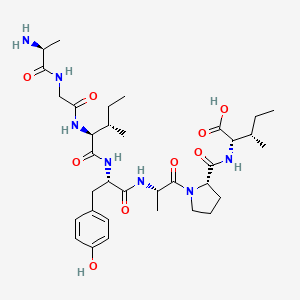
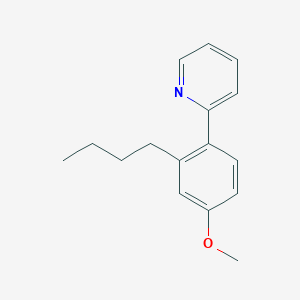

![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
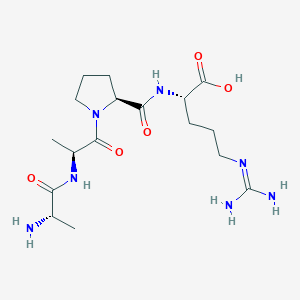

![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
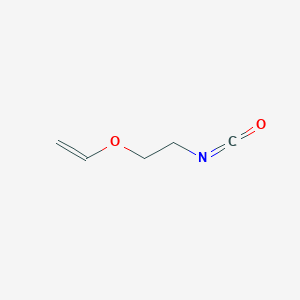
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
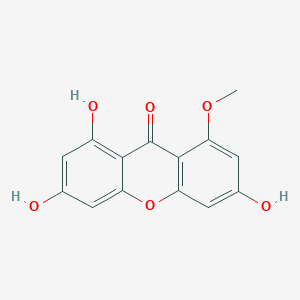
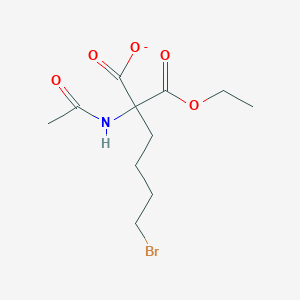
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
